Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate

Description

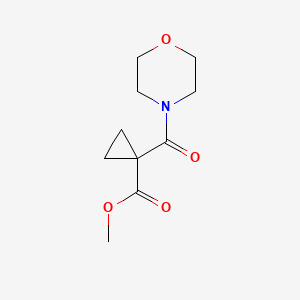

Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate (CAS: 1904338-15-3) is a cyclopropane-based organic compound with the molecular formula C₁₀H₁₅NO₄ and a molecular weight of 213.23 g/mol . Its structure comprises a cyclopropane ring esterified with a methyl group and substituted with a morpholine-4-carbonyl moiety. Suppliers such as Synblock and Aladdin Scientific offer it with purities ≥97%–98%, emphasizing its importance in high-precision synthetic workflows .

Properties

Molecular Formula |

C10H15NO4 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

methyl 1-(morpholine-4-carbonyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C10H15NO4/c1-14-9(13)10(2-3-10)8(12)11-4-6-15-7-5-11/h2-7H2,1H3 |

InChI Key |

ARUJNACACVIFOK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC1)C(=O)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with morpholine and methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring and morpholine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Neuroprotective Cyclopropane Derivatives

A neuroprotective σ receptor ligand, cis-(±)-methyl 2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate (±)-PPCC , shares the cyclopropanecarboxylate core but substitutes the morpholine group with a 4-hydroxy-4-phenylpiperidine moiety . Key differences include:

- Biological Activity : The piperidine derivative exhibits neuroprotective effects via σ receptor modulation, whereas the morpholine analog’s pharmacological profile remains uncharacterized but may target different receptors due to its distinct substituent .

- Solubility : The morpholine group likely improves aqueous solubility compared to the lipophilic phenyl-piperidine substituent.

Cyclopropane Derivatives in Agrochemicals

Pyrethroid insecticides such as cycloprothrin and fenpropathrin () feature bulky cyclopropanecarboxylate esters with halogenated or methylated substituents. For example:

Comparison :

| Property | Morpholine Derivative | Cycloprothrin |

|---|---|---|

| Substituent | Morpholine-4-carbonyl | 2,2-dichloro-1-(4-ethoxyphenyl) |

| Molecular Weight | 213.23 g/mol | 434.3 g/mol |

| Application | Pharmaceutical | Insecticide |

| Lipophilicity | Moderate | High |

The morpholine derivative’s smaller size and polar substituents make it unsuitable for agrochemical use but ideal for drug synthesis .

Functionalized Cyclopropanecarboxylates

- 1-Methanesulfonylcyclopropane-1-carboxylic acid (CAS: 112738-67-7): Features a sulfonyl group, increasing electrophilicity for nucleophilic substitution reactions. The morpholine derivative’s carbonyl group offers different reactivity, favoring amide bond formation or hydrogen bonding .

- Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate (CAS: 105614-25-3): The hydroxymethyl group enhances hydrophilicity, whereas the morpholine derivative balances solubility and steric bulk .

Aryl-Substituted Cyclopropanecarboxylates

Compounds like methyl 1-(4-bromophenyl)cyclopropanecarboxylate (CAS: 638220-35-6) incorporate aryl groups, enabling π-π stacking interactions in receptor binding. The bromine atom adds steric and electronic effects absent in the morpholine derivative, which may prioritize hydrogen bonding via the morpholine oxygen .

Boronate-Ester Functionalized Derivatives

Methyl 1-[[3-methyl-4-(dioxaborolan-2-yl)phenoxy]methyl]cyclopropane-1-carboxylate (CAS: 1383001-95-3) contains a boronate ester for Suzuki-Miyaura cross-coupling. The morpholine derivative lacks this reactivity, reflecting its role in non-polymerization applications .

Biological Activity

Methyl 1-(morpholine-4-carbonyl)cyclopropanecarboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring, a morpholine moiety, and a carboxylate group. The unique structural components contribute to its biological properties, including its interaction with various receptors and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The morpholine ring is known for its role in modulating enzyme activity, particularly in protease inhibition. Studies have shown that morpholine derivatives can effectively inhibit various kinases and proteases, which are crucial in cancer progression and other diseases .

- Receptor Modulation : This compound may interact with specific receptors, including sigma receptors and cannabinoid receptors. The binding affinity and selectivity towards these receptors can lead to significant pharmacological effects .

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative properties against different cancer cell lines. For instance, in vitro studies have demonstrated its effectiveness against human megakaryoblastic SET-2 cells harboring the JAK2-V617F mutation, which is associated with myelofibrosis .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | EC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | SET-2 | X | Inhibition of JAK2/ERK pathways |

| Other Morpholine Derivative | Various | Y | Protease Inhibition |

Selectivity and Toxicity

The selectivity of this compound over normal cells is critical for its therapeutic potential. Preliminary data suggest that while it demonstrates significant antiproliferative effects on cancer cells, it maintains a lower toxicity profile on normal cells such as MRC-5 fibroblasts .

In Vivo Studies

In vivo evaluations have been conducted to assess the therapeutic efficacy of this compound in animal models. For example, studies involving mouse models have shown that administration leads to a reduction in spleen volume and blood cell counts, indicating a potential application in treating hematologic malignancies .

Metabolic Profile

The metabolic stability of the compound has been investigated using LC/MS/MS techniques. Findings indicate that the compound undergoes hydrolysis and other metabolic transformations, which could influence its bioavailability and overall effectiveness in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.